Cas no 120015-18-1 (Pseudotsuganol)

Pseudotsuganol structure
Nome del prodotto:Pseudotsuganol
Numero CAS:120015-18-1
MF:C35H32O13
MW:660.620791435242
CID:213486
Pseudotsuganol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[(1S,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-,(2R,3R)-
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[(1S,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-,(2R,3
- 1H,3H-Furo[3,4-c]furan, 4H-1-benzopyran-4-one deriv.
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-,[1S-[1a(2S*,3S*),3aa,4a,6aa]]-
- Pseudotsuganol
- CID 102404043
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[(1S,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-, (2R,3R)-
-
- Inchi: 1S/C35H32O13/c1-44-25-8-14(3-4-22(25)37)33-20-12-47-34(21(20)13-46-33)16-6-19(30(41)27(9-16)45-2)18-5-15(7-24(39)29(18)40)35-32(43)31(42)28-23(38)10-17(36)11-26(28)48-35/h3-11,20-21,32-41,43H,12-13H2,1-2H3/t20-,21-,32-,33+,34+,35+/m0/s1
- Chiave InChI: TXOKTGDAECRVPW-WEKAZSQWSA-N
- Sorrisi: O1C[C@@H]2[C@@H](C3C=CC(=C(C=3)OC)O)OC[C@@H]2[C@H]1C1C=C(C(=C(C2C(=C(C=C([C@@H]3[C@H](C(C4C(=CC(=CC=4O3)O)O)=O)O)C=2)O)O)C=1)O)OC
Proprietà calcolate
- Massa esatta: 660.184
- Massa monoisotopica: 660.184
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 48
- Conta legami ruotabili: 6
- Complessità: 1130
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.605
- Superficie polare topologica: 205
Proprietà sperimentali
- Densità: 1.526±0.06 g/cm3(Predicted)
- Punto di ebollizione: 950.2±65.0 °C(Predicted)
- pka: 7.22±0.60(Predicted)
Pseudotsuganol Letteratura correlata
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
120015-18-1 (Pseudotsuganol) Prodotti correlati
- 1798674-44-8(N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea)
- 2228165-56-6(2-azido-2-(3-bromo-2-methylphenyl)ethan-1-ol)
- 2397623-83-3(5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one)
- 2580240-96-4(ethyl 3-(2-aminopropyl)sulfanylbenzoate)
- 785709-04-8(N-(3,4-dichlorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide)
- 1351651-65-4(3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide)
- 1804407-31-5(Methyl 3-cyano-5-hydroxy-2-nitrobenzoate)
- 50885-01-3(2-Amino-3-fluorobutyric acid)
- 2200610-75-7(N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine)
- 1217862-87-7(8-Ethyl-2,8-diazaspiro[4.5]decane)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
